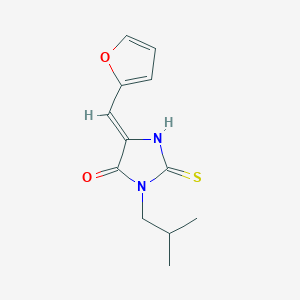
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione, also known as CDBIM, is a novel imidazolidine-2,4-dione derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been reported to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been reported to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has also been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is its ease of synthesis, which makes it readily available for laboratory experiments. Furthermore, (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been shown to have potent anticancer activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is its poor solubility in water, which may hinder its bioavailability and limit its therapeutic potential.
Orientations Futures
There are several future directions for the research and development of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to elucidate the exact mechanism of action of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is a novel imidazolidine-2,4-dione derivative that has shown promising therapeutic potential in various scientific research applications. Its ease of synthesis, potent anticancer activity, and diverse biochemical and physiological effects make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione can be synthesized through a simple one-pot reaction between 4-chlorophenylhydrazine, 3,5-dibromo-4-hydroxybenzaldehyde, and barbituric acid in the presence of a base. The reaction yields a yellow crystalline solid, which can be purified through recrystallization. The synthesis of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is relatively easy and can be carried out in a short period of time.
Applications De Recherche Scientifique
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has also been shown to have anti-inflammatory, antioxidant, and antiviral properties. Furthermore, (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been reported to have neuroprotective effects and may be a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C16H9Br2ClN2O3 |
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
(5E)-3-(4-chlorophenyl)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H9Br2ClN2O3/c17-11-5-8(6-12(18)14(11)22)7-13-15(23)21(16(24)20-13)10-3-1-9(19)2-4-10/h1-7,22H,(H,20,24)/b13-7+ |
Clé InChI |
IRCAMXATBPTMJB-NTUHNPAUSA-N |
SMILES isomérique |
C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)Br)/NC2=O)Cl |
SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)NC2=O)Cl |
SMILES canonique |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)NC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dimethylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305624.png)
![N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305625.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305626.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B305627.png)
![N-(3-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305628.png)
![N-(4-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305630.png)
![N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B305631.png)
![2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305634.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)
![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)

![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-isobutyl-2-thioxo-4-imidazolidinone](/img/structure/B305647.png)